molecular formula C₁₈H₁₃FN₂ B1663468 2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole CAS No. 164914-28-7

2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole

Cat. No. B1663468
M. Wt: 276.3 g/mol
InChI Key: LFCQNAOJQWIHSR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Polymer Light Emitting Diodes

2-Fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole derivatives have been synthesized and utilized as ligands for green-emitting Ir(III) complexes in polymer light emitting diodes (PLEDs). These derivatives have enhanced solubility and photophysical properties, resulting in devices with high external quantum efficiency and luminous efficiency (Cho et al., 2010).

Host Materials for OLEDs

These compounds have also been employed as host materials for blue phosphorescent organic light-emitting diodes (OLEDs). They demonstrate high thermal stability and high triplet energy levels, contributing to the efficiency of OLEDs (Tang et al., 2015).

Fluorescent pH Sensors

Carbazole-pyridine hybrids like 2-Fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole show potential as fluorescent pH sensors. They exhibit aggregation-induced emission (AIE) characteristics and can be used for detecting acidic and basic organic vapors (Yang et al., 2013).

DNA Probes

These derivatives are explored as potential DNA probes. For instance, a carbazole tricationic salt derivative showed promise as a two-photon fluorescent DNA probe, demonstrating high photostability and the ability to label cell nuclei efficiently (Zhao et al., 2010).

Data Security Protection

Some Ir(III) complexes containing these derivatives exhibit properties like mechanoluminescence, making them useful for applications like data security protection (Song et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For lesser-known compounds, some of this information may not be available. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQNAOJQWIHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole derivative 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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